molecular formula C20H20N2O2 B2473413 N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide CAS No. 862828-86-2

N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide

Cat. No.: B2473413
CAS No.: 862828-86-2
M. Wt: 320.392
InChI Key: VLWCFQHPELTTPN-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a diphenylpropyl group attached to an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . This intermediate is then reacted with appropriate reagents to form the oxazole ring and subsequently the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diphenylpropyl)-4-methyloxazole-5-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic effects.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-19(24-14-22-15)20(23)21-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWCFQHPELTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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